Syringetin-3-glucoside
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Overview
Description
Syringetin-3-O-glucoside is a flavonol glycoside, a type of polyphenolic compound found in various plants. It is a derivative of syringetin, which is an O-methylated flavonol. This compound is known for its antioxidant properties and is found in red grapes, Lysimachia congestiflora, and Vaccinium uliginosum (bog billberries) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Syringetin-3-O-glucoside can be synthesized through the glycosylation of syringetin. The process involves the reaction of syringetin with a suitable glucosyl donor under acidic or enzymatic conditions. High-speed counter-current chromatography (HSCCC) has been successfully used for the preparative isolation of syringetin-3-O-glucoside from natural sources .
Industrial Production Methods: Industrial production of syringetin-3-O-glucoside typically involves extraction from plant materials rich in flavonols. The extraction process includes solvent extraction followed by purification using techniques such as HSCCC and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Syringetin-3-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Syringetin-3-O-glucoside has a wide range of scientific research applications:
Chemistry: Used as a standard for analytical methods and in the study of polyphenolic compounds.
Biology: Investigated for its role in plant defense mechanisms and its antioxidant properties.
Medicine: Studied for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the food and beverage industry for its antioxidant properties and potential health benefits
Mechanism of Action
Syringetin-3-O-glucoside exerts its effects through various molecular targets and pathways. It induces human osteoblast differentiation through the bone morphogenetic protein-2 (BMP-2) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways . Additionally, it has been shown to modulate aging- or stress-related pathways, contributing to its antioxidant and anti-inflammatory properties .
Comparison with Similar Compounds
Isorhamnetin: Another O-methylated flavonol with similar antioxidant properties.
Laricitrin: Structurally similar to syringetin, with comparable biological activities.
Ayanin: Another flavonol glycoside with antioxidant and anti-inflammatory properties
Uniqueness: Syringetin-3-O-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This makes it particularly effective in various biological and medicinal applications compared to its non-glycosylated counterparts .
Properties
Molecular Formula |
C23H24O13 |
---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3/t14-,17-,19+,20-,23?/m1/s1 |
InChI Key |
JMFWYRWPJVEZPV-BZMFKJDCSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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